3-amino-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that features a thiazole ring fused to a thieno[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves the reaction of thieno[2,3-b]pyridine derivatives with thiazole derivatives under specific conditions. One common method involves the use of hydrazonoyl halides as precursors, which react with thieno[2,3-b]pyridine derivatives in the presence of a base such as triethylamine in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amino group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-amino-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-amino-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(1,3-benzothiazol-2-yl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide
- 3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Uniqueness
3-amino-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thiazole ring, in particular, contributes to its potential as a versatile scaffold for drug development and other applications.
Properties
Molecular Formula |
C11H8N4OS2 |
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Molecular Weight |
276.3 g/mol |
IUPAC Name |
3-amino-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C11H8N4OS2/c12-7-6-2-1-3-13-10(6)18-8(7)9(16)15-11-14-4-5-17-11/h1-5H,12H2,(H,14,15,16) |
InChI Key |
OSXUYEPXGFMONM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2N)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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